2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid
Description
2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid is a synthetic compound featuring a benzamidoacetic acid backbone conjugated to a 5-nitrofuran-derived vinyl group. This structure combines a glycine-derived moiety with a nitroheterocyclic system, a design often associated with antimicrobial and antiparasitic activities.
Properties
Molecular Formula |
C15H12N2O6 |
|---|---|
Molecular Weight |
316.26 g/mol |
IUPAC Name |
2-[[4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoyl]amino]acetic acid |
InChI |
InChI=1S/C15H12N2O6/c18-14(19)9-16-15(20)11-4-1-10(2-5-11)3-6-12-7-8-13(23-12)17(21)22/h1-8H,9H2,(H,16,20)(H,18,19)/b6-3+ |
InChI Key |
UPWOJPHYCALLCT-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)NCC(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration of Furan: The nitration of furan to introduce the nitro group at the 5-position.
Formation of Vinyl Group:
Amidation: The vinyl-substituted furan derivative is then reacted with 4-aminobenzoic acid to form the amide bond.
Acetic Acid Introduction: Finally, the acetic acid moiety is introduced through a reaction with chloroacetic acid under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid undergoes various chemical reactions, including:
Reduction: The vinyl group can undergo hydrogenation to form an ethyl group using hydrogen gas and a metal catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and halogenating agents. Major products formed from these reactions include amino derivatives, ethyl-substituted derivatives, and halogenated derivatives .
Scientific Research Applications
2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that can damage bacterial DNA, leading to cell death . The compound may also inhibit specific enzymes involved in bacterial cell wall synthesis . Molecular targets include bacterial DNA and enzymes such as nitroreductases .
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings from Analogues
Nitrofuran Derivatives (A39/A40):
- Compounds A39 and A40, which include a 5-nitrofuran methylene group, showed potent antimycobacterial activity against Mycobacterium tuberculosis (MIC values in low µM range) . Their docking scores and ADME properties suggest favorable binding to lumazine synthase (RibH), a key enzyme in bacterial riboflavin biosynthesis.
- Comparison: The target compound’s nitrofuran-vinyl group may enhance target binding through similar π-π stacking or hydrogen bonding, but the absence of a triazine ring (as in A39/A40) could reduce selectivity.
Benzamidoacetic Acid Derivatives ():
- 2-(4-Nitrobenzamido)acetic acid (CAS 2645-07-0) shares the benzamidoacetic acid core but lacks the nitrofuran moiety. Its nitro group may contribute to electrophilic reactivity, but its biological activity is unspecified .
- Thiosemicarbazone derivatives () demonstrated broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and C. albicans), attributed to the thiosemicarbazide group’s metal-chelating properties .
Sulfonyl and Oxazolone Derivatives ():
- Compounds like 2-(4-(4-bromophenylsulfonyl)benzamido)acetic acid were precursors to oxazol-5(4H)-ones with analgesic activity (ED₅₀: 25–50 mg/kg in rodent models) . The sulfonyl group enhances metabolic stability but may reduce solubility compared to the target compound’s nitrofuran system.
Biological Activity
2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid, with the CAS number 62113-69-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H12N2O6
- Molecular Weight : 316.26 g/mol
- Structure : The compound features a nitrofuran moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that nitrofuran derivatives exhibit notable antimicrobial properties. The compound has been studied for its efficacy against various microorganisms, including bacteria and fungi.
-
Mechanism of Action :
- Nitro compounds like 2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid undergo reduction to form reactive intermediates that can bind to DNA, leading to cell death. This mechanism is similar to other known nitro-containing antibiotics such as metronidazole .
- The reduction process generates superoxide species and nitroso compounds that contribute to the antimicrobial effect by damaging cellular components .
-
In Vitro Studies :
- A study demonstrated that related nitrofuran compounds exhibit activity against a wide range of bacteria and fungi, showing potential as effective antimicrobial agents .
- The compound's activity remains effective even in the presence of human serum, indicating its robustness as an antimicrobial agent .
Cytotoxicity and Safety Profile
While the antimicrobial properties are promising, the safety profile is crucial for any potential therapeutic application. Studies on other nitrofuran compounds have indicated possible toxic effects, including:
- Carcinogenic Potential : Some nitrofurans have shown limited evidence of carcinogenicity in animal models, necessitating caution in their application .
- Adverse Reactions : Common side effects associated with nitrofuran derivatives include gastrointestinal disturbances and allergic reactions .
Case Studies and Research Findings
Comparative Analysis with Other Antimicrobials
The effectiveness of 2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid can be compared with other established antibiotics:
| Compound | Spectrum of Activity | Mechanism of Action | Resistance Issues |
|---|---|---|---|
| Metronidazole | Anaerobic bacteria, protozoa | DNA damage via radical formation | Resistance reported |
| Nitrofurantoin | Gram-positive and some Gram-negative bacteria | DNA binding and inhibition of nucleic acid synthesis | Limited resistance observed |
| 2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid | Broad spectrum (in vitro studies pending clinical validation) | DNA damage via reactive intermediates | Not extensively studied |
Q & A
Q. What are the common synthetic routes for 2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid, and what factors influence yield optimization?
Methodological Answer: The synthesis typically involves coupling 5-nitrofuran-2-carbaldehyde with a benzamide-acetic acid derivative via a Knoevenagel condensation or Wittig reaction to form the vinyl linkage. Key factors affecting yield include solvent choice (e.g., water for eco-friendly synthesis ), reaction temperature (reflux conditions ), and catalyst selection (e.g., phosphorus oxychloride for amide bond formation ). Post-synthesis purification via recrystallization (ethanol is common ) is critical for isolating the pure compound.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the vinyl linkage (δ 6.5–7.5 ppm for aromatic protons) and amide bond (δ 8.0–8.5 ppm for NH) .
- IR Spectroscopy : Stretching frequencies at ~1650 cm (amide C=O) and ~1520 cm (nitro group) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns, ensuring correct molecular weight and purity .
Q. What preliminary biological assays are recommended to assess this compound’s activity?
Methodological Answer: Initial screening should focus on:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) to determine MIC values .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to evaluate IC and selectivity indices .
- Enzyme Inhibition : HDAC or nitroreductase inhibition assays, given structural similarities to benzofuranone inhibitors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer: Discrepancies often arise from variations in:
- Assay Conditions : Standardize parameters like pH, temperature, and solvent (DMSO concentration ≤1% to avoid cytotoxicity ).
- Cell Lines : Use isogenic cell lines to control for genetic variability .
- Metabolic Activation : Include liver microsome assays to assess prodrug activation (relevant for nitro-group-containing compounds ). Statistical meta-analysis of published data can identify confounding variables .
Q. What computational approaches predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to HDACs or nitroreductases, leveraging crystallographic data from similar benzamide derivatives .
- QSAR Modeling : Correlate substituent effects (e.g., nitro group position) with activity using descriptors like logP and HOMO-LUMO gaps .
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .
Q. How can synthetic protocols be optimized to address low yields in scaling reactions?
Methodological Answer:
- Flow Chemistry : Continuous flow systems improve heat/mass transfer for Knoevenagel reactions, reducing side products .
- Microwave Assistance : Reduces reaction time (e.g., from 4 hrs to 30 mins) and enhances regioselectivity in vinyl bond formation .
- Green Solvents : Switch to cyclopentyl methyl ether (CPME) or water to improve sustainability without compromising yield .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., HDAC pathway genes ).
- Metabolomics : LC-MS profiling to track nitro group reduction metabolites (e.g., amine derivatives ).
- CRISPR Screening : Knockout libraries identify resistance genes, clarifying target engagement .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
